4-Ethoxycarbonyl-4'-nitrobenzophenone
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Overview
Description
4-Ethoxycarbonyl-4’-nitrobenzophenone is a synthetic organic compound with the chemical formula C16H13NO5. It belongs to the class of benzophenone derivatives and is characterized by the presence of an ethoxycarbonyl group and a nitro group attached to the benzophenone core. This compound is widely used in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonyl-4’-nitrobenzophenone typically involves the reaction of 4-nitrobenzoyl chloride with ethyl benzoate in the presence of a base such as pyridine. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: 0-5°C
Solvent: Dichloromethane
Catalyst: Aluminum chloride
Industrial Production Methods
In industrial settings, the production of 4-Ethoxycarbonyl-4’-nitrobenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxycarbonyl-4’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.
Substitution: Sodium hydroxide, ethanol solvent.
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Reduction: 4-Aminobenzophenone derivatives.
Substitution: Various substituted benzophenone derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
4-Ethoxycarbonyl-4’-nitrobenzophenone is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxycarbonyl-4’-nitrobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxycarbonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonyl-4’-nitrobenzophenone
- 4-Aminocarbonyl-4’-nitrobenzophenone
- 4-Ethoxycarbonyl-4’-aminobenzophenone
Uniqueness
4-Ethoxycarbonyl-4’-nitrobenzophenone is unique due to the presence of both an ethoxycarbonyl group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-(4-nitrobenzoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-2-22-16(19)13-5-3-11(4-6-13)15(18)12-7-9-14(10-8-12)17(20)21/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCZCLVDUFEGFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347335 |
Source
|
Record name | 4-ETHOXYCARBONYL-4'-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760192-95-8 |
Source
|
Record name | Ethyl 4-(4-nitrobenzoyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760192-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ETHOXYCARBONYL-4'-NITROBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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